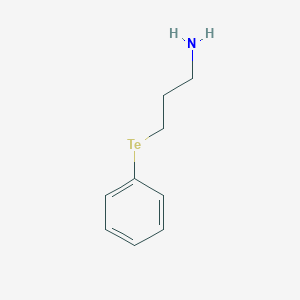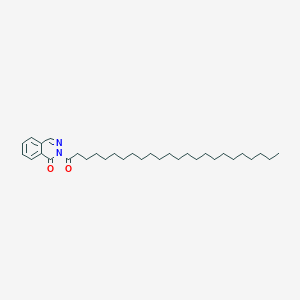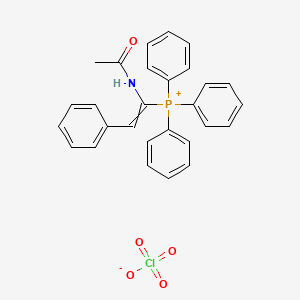
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate is a complex organic compound with the molecular formula C28H25ClNO5P It is known for its unique structure, which includes a phosphonium ion and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate acetamido-phenylethenyl precursor in the presence of a perchlorate source. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling perchlorate salts, which can be hazardous .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphonium salts.
Substitution: Formation of substituted phenylethenyl derivatives.
Applications De Recherche Scientifique
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its phosphonium ion. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Acetamido-2,2-dichloro-vinyl)(triphenyl)phosphanium perchlorate
- Tetraphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
Uniqueness
What sets (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate apart from similar compounds is its specific acetamido-phenylethenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Propriétés
Numéro CAS |
140173-10-0 |
|---|---|
Formule moléculaire |
C28H25ClNO5P |
Poids moléculaire |
521.9 g/mol |
Nom IUPAC |
(1-acetamido-2-phenylethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H24NOP.ClHO4/c1-23(30)29-28(22-24-14-6-2-7-15-24)31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;2-1(3,4)5/h2-22H,1H3;(H,2,3,4,5) |
Clé InChI |
CCYAMMVHKXXRAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=CC1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


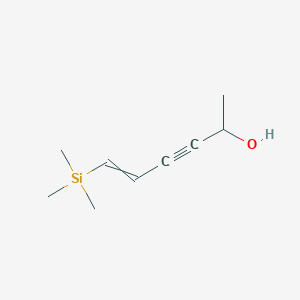
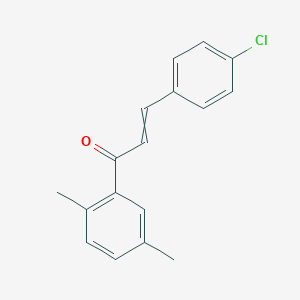


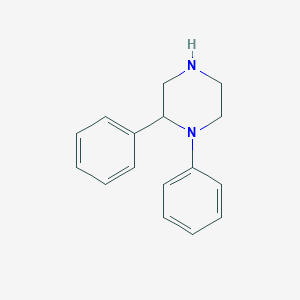

![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
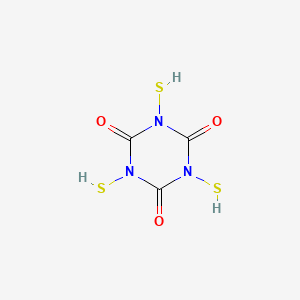
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
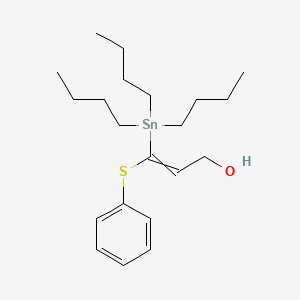

![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
